For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Physicochemical Properties of 2,3,4-Trifluorobenzonitrile
Introduction
2,3,4-Trifluorobenzonitrile is a fluorinated aromatic nitrile, a versatile chemical compound that serves as a crucial building block in various synthetic processes.[1] Identified by its CAS Number 143879-80-5, this compound is of significant interest in medicinal chemistry, agrochemical development, and materials science.[2][3] Its trifluorinated benzene ring and nitrile functional group provide a versatile platform for constructing complex molecules.[1] The presence of fluorine atoms can significantly enhance the biological activity, metabolic stability, and lipophilicity of target molecules, making 2,3,4-Trifluorobenzonitrile a valuable intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.[1][3] It is also employed in the development of advanced materials like specialty polymers and coatings, where the fluorine atoms contribute to improved chemical resistance and thermal stability.[3] This guide provides a comprehensive overview of its core physicochemical properties, experimental characterization protocols, and key applications.
Core Physicochemical Properties
The fundamental physical and chemical characteristics of 2,3,4-Trifluorobenzonitrile are summarized below. These properties are essential for its handling, storage, and application in synthetic chemistry.
| Property | Value | Source(s) |
| CAS Number | 143879-80-5 | [2][3][4][5] |
| Molecular Formula | C₇H₂F₃N | [3][4][5] |
| Molecular Weight | 157.10 g/mol | [3][4][5] |
| Appearance | Colorless to almost colorless clear liquid | [3][4][5] |
| Boiling Point | 118 °C / 100 mmHg | [2][3][4][5] |
| Density | 1.38 g/mL | [3][4][5] |
| Refractive Index (n²⁰/D) | 1.47 | [3][4][5] |
| Flash Point | 68 °C | [5] |
| Purity | >98.0% (GC) | [3][5] |
| Storage Temperature | 2-8°C; Room Temperature (cool, dark place <15°C recommended) | [2][3][5] |
Spectroscopic and Structural Data
Spectroscopic analysis is critical for confirming the identity and structure of 2,3,4-Trifluorobenzonitrile.
| Identifier | Value | Source(s) |
| MDL Number | MFCD00013288 | [3][4][5] |
| PubChem ID | 518936 | [3][4] |
| InChI | InChI=1S/C7H2F3N/c8-5-2-1-4(3-11)6(9)7(5)10/h1-2H | [6] |
| InChIKey | KTPHYLJFAZNALV-UHFFFAOYSA-N | [6] |
Experimental Protocols and Characterization
While specific, detailed experimental reports for determining every property of this exact molecule are proprietary or not publicly available, the following sections describe the standard methodologies used for such characterization.
Determination of Physical Properties
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Boiling Point: The boiling point is determined under reduced pressure (100 mmHg) to prevent decomposition at higher temperatures.[2][5] This is typically performed using a vacuum distillation apparatus. The temperature at which the liquid boils and its vapor pressure equals the applied pressure is recorded as the boiling point.
-
Density: The density is measured at a standard temperature (e.g., 20°C or 25°C) using a pycnometer or a digital density meter.[2][3] The mass of a known volume of the liquid is determined, and the density is calculated.
-
Refractive Index: The refractive index is measured using a refractometer, typically at the sodium D-line (589 nm) and a controlled temperature of 20°C.[3][4][5] This value is a measure of how light propagates through the liquid and is a useful constant for identification.
Spectroscopic Analysis
-
Infrared (IR) Spectroscopy: A systematic vibrational spectroscopic investigation of 2,3,4-trifluorobenzonitrile has been performed, with its IR and Raman spectra being well-documented.[7]
-
Methodology: An Attenuated Total Reflectance (ATR) IR spectrum is typically acquired by placing a drop of the neat liquid onto the crystal (e.g., diamond or germanium) of the ATR accessory.[6] The instrument then records the absorption of infrared radiation.
-
Interpretation: Key characteristic absorptions include:
-
C≡N Stretch: A sharp, strong absorption band around 2230 cm⁻¹ for the nitrile group.
-
C-F Stretch: Strong absorption bands in the fingerprint region, typically between 1300 cm⁻¹ and 1000 cm⁻¹, indicative of the carbon-fluorine bonds.
-
Aromatic C=C Stretch: Multiple bands in the 1600-1400 cm⁻¹ region.
-
Aromatic C-H Stretch: Peaks observed just above 3000 cm⁻¹.[8]
-
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Methodology: High-resolution ¹H, ¹³C, and ¹⁹F NMR spectra are recorded on a spectrometer. A small sample of the compound is dissolved in a deuterated solvent (e.g., CDCl₃), and the spectrum is acquired.
-
Interpretation (Expected):
-
¹H NMR: The spectrum would show two signals in the aromatic region (approx. 7.0-8.0 ppm), corresponding to the two protons on the benzene ring. These signals would appear as complex multiplets due to coupling with each other and with the adjacent fluorine atoms.
-
¹³C NMR: The spectrum would display seven distinct signals: one for the nitrile carbon (approx. 110-120 ppm) and six for the aromatic carbons, three of which would show large C-F coupling constants.
-
¹⁹F NMR: The spectrum would exhibit three distinct signals for the three non-equivalent fluorine atoms, with coupling observed between them.
-
-
-
Purity Determination by Gas Chromatography (GC):
-
Methodology: A small, diluted sample of 2,3,4-Trifluorobenzonitrile is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column) and a detector (e.g., Flame Ionization Detector - FID). The oven temperature is programmed to ramp up to ensure separation from any impurities. The purity is determined by the relative area of the main peak.[5]
-
Safety and Handling
2,3,4-Trifluorobenzonitrile is classified as a hazardous substance and requires careful handling.
GHS Hazard Classification: [5]
-
Hazard Statements: Toxic if swallowed, in contact with skin, or if inhaled (H301 + H311 + H331). Causes skin irritation (H315) and serious eye irritation (H319). Combustible liquid (H227).[5]
-
Signal Word: Danger.[5]
Precautionary Measures: [5]
-
Prevention: Avoid breathing fumes, gas, mist, or vapors. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Use only outdoors or in a well-ventilated area. Keep away from heat and open flames. Wear protective gloves, eye protection, and face protection.[5]
-
Response:
-
IF SWALLOWED: Immediately call a POISON CENTER or doctor. Rinse mouth.
-
IF ON SKIN: Wash with plenty of water. Call a POISON CENTER or doctor if you feel unwell.
-
IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor.
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.
-
-
Storage: Store in a well-ventilated place. Keep the container tightly closed.[5]
-
Disposal: Dispose of contents/container to an approved waste disposal plant.[5]
Visualizations
The following diagrams illustrate the general workflow for characterizing this compound and the relationship between its structure and its primary applications.
Caption: General workflow for the physicochemical characterization of a chemical intermediate.
References
- 1. innospk.com [innospk.com]
- 2. 2,3,4-Trifluorobenzonitrile | 143879-80-5 [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 2,3,4-Trifluorobenzonitrile | 143879-80-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. spectrabase.com [spectrabase.com]
- 7. Revised vibrational band assignments for the experimental IR and Raman spectra of 2,3,4-trifluorobenzonitrile based on ab initio, DFT and normal coordinate calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
2,3,4-Trifluorobenzonitrile
4-Substituted-2,3-difluorobenzonitrile
